Solubility Profile of [4-(Butan-2-yl)phenyl]methanol: A Theoretical and Practical Analysis for Drug Development
Solubility Profile of [4-(Butan-2-yl)phenyl]methanol: A Theoretical and Practical Analysis for Drug Development
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. This guide provides a comprehensive analysis of the solubility characteristics of [4-(Butan-2-yl)phenyl]methanol, a molecule of interest in pharmaceutical research. By dissecting its molecular structure, we will establish a theoretical framework to predict its behavior in both polar and non-polar solvent systems. This theoretical foundation is then bridged with a detailed, field-proven experimental protocol—the equilibrium shake-flask method—for the empirical determination of its solubility. This document is intended for researchers, scientists, and drug development professionals, offering both the foundational principles and the practical methodologies required for a robust assessment of this compound's solubility profile.
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" remains a fundamental tenet. The solubility of a compound dictates its dissolution rate, absorption, and ultimately, its bioavailability. [4-(Butan-2-yl)phenyl]methanol, with its distinct molecular architecture, presents an interesting case study in the interplay between polar and non-polar characteristics. Understanding its solubility is not merely an academic exercise; it is a prerequisite for effective formulation development, ensuring consistent and predictable delivery of the API. This guide will first deconstruct the molecule to predict its solubility and then provide a rigorous, self-validating protocol for its experimental verification.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is governed by the principle of similia similibus solvuntur, or "like dissolves like." This principle is rooted in the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
Molecular Structure Analysis of [4-(Butan-2-yl)phenyl]methanol
The structure of [4-(Butan-2-yl)phenyl]methanol contains two distinct regions that dictate its overall polarity and, consequently, its solubility.
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The Polar Head: The primary alcohol group (-CH₂OH) is the molecule's polar, hydrophilic ("water-loving") region.[1] The oxygen atom's high electronegativity creates a dipole, and the hydroxyl hydrogen allows the molecule to act as a hydrogen bond donor and acceptor. This region is responsible for interactions with polar solvents like water, methanol, and ethanol.[2]
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The Non-Polar Tail: The molecule is dominated by a large non-polar, lipophilic ("fat-loving") or hydrophobic ("water-hating") region.[1] This consists of the benzene ring and the sec-butyl group (-CH(CH₃)CH₂CH₃). These hydrocarbon portions interact primarily through weak van der Waals forces (specifically, London dispersion forces) and are responsible for the molecule's affinity for non-polar solvents such as toluene, hexane, and cyclohexane.
The PubChem database provides a predicted XLogP value of 2.7 for [4-(Butan-2-yl)phenyl]methanol.[3] The partition coefficient (LogP) is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). A positive LogP value indicates a preference for the lipid phase, confirming that the compound is predominantly non-polar.
Caption: Molecular structure of [4-(Butan-2-yl)phenyl]methanol highlighting its distinct polar and non-polar regions.
Solubility Prediction
Based on the structural analysis and the XLogP value, we can formulate a clear hypothesis:
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In Polar Solvents (e.g., Water, Methanol): The large, non-polar hydrocarbon tail will significantly disrupt the strong hydrogen bonding network of polar solvents like water.[2] The energy required to break these solvent-solvent interactions will not be sufficiently compensated by the formation of new solute-solvent hydrogen bonds via the single hydroxyl group. Therefore, the solubility of [4-(Butan-2-yl)phenyl]methanol is expected to be very low in highly polar solvents. While solubility in less polar alcohols like ethanol may be slightly better, it will still be limited.
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In Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar region of the molecule will interact favorably with non-polar solvents through van der Waals forces. The energetic cost of solvation is low, as the solvent-solvent interactions are of a similar type and magnitude. Consequently, the solubility is expected to be high in non-polar, aromatic, and hydrocarbon solvents. This is supported by data for the similar compound 4-Phenyl-2-butanol, which is described as soluble in organic solvents and oils.[4]
Experimental Protocol: Equilibrium Shake-Flask Method
To empirically validate the theoretical predictions, the industry-standard equilibrium shake-flask method is the protocol of choice.[5][6] This method measures the thermodynamic solubility of a compound, which is the equilibrium concentration reached when excess solid is agitated in a specific solvent at a constant temperature.[6]
Materials and Equipment
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Solute: [4-(Butan-2-yl)phenyl]methanol (purity >98%)
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Solvents: A range of solvents with varying polarities (see Table 1).
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Equipment:
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Analytical balance (±0.01 mg)
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Glass vials with PTFE-lined screw caps
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Orbital shaker with temperature control (e.g., 25°C and 37°C)
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Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE or PVDF, validated for low analyte binding)
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Volumetric flasks and pipettes
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Validated analytical system for quantification (e.g., HPLC-UV, GC-FID)
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Solvent Selection
A diverse set of solvents should be chosen to probe the full solubility profile of the compound. The selection below is based on the polarity index, a relative measure of a solvent's polarity.
| Solvent Class | Solvent | Polarity Index (P') | Expected Solubility |
| Polar Protic | Water | 10.2 | Very Low |
| Methanol | 5.1 | Low to Moderate | |
| Ethanol | 4.3 (Value for n-Propanol is 4.0) | Moderate | |
| Polar Aprotic | Acetonitrile | 5.8 | Moderate |
| Acetone | 5.1 | High | |
| Intermediate | Tetrahydrofuran (THF) | 4.0 | High |
| Dichloromethane | 3.1 | Very High | |
| Non-Polar | Toluene | 2.4 | Very High |
| Cyclohexane | 0.2 | High | |
| n-Hexane | 0.1 | High |
Note: Ethanol's polarity index is not in the primary cited source, but it is well-established to be between that of Methanol and Propanol.
Step-by-Step Methodology
The following workflow ensures a robust and reproducible determination of equilibrium solubility.
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Protocol Details:
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Preparation: Add an amount of [4-(Butan-2-yl)phenyl]methanol to a vial sufficient to ensure a visible excess of solid remains at equilibrium. Add a precise volume (e.g., 2.0 mL) of the chosen solvent.
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Causality: Using excess solid is critical to ensure the solution becomes saturated, which is the definition of thermodynamic solubility.[6]
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Equilibration: Seal the vials and place them on an orbital shaker set to a consistent speed (e.g., 150 rpm) and temperature (e.g., 25°C ± 1°C). The agitation period should be sufficient to reach equilibrium, typically determined in preliminary studies to be between 24 and 72 hours.[6][7]
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Causality: Continuous agitation maximizes the surface area for dissolution, while a constant temperature is vital as solubility is temperature-dependent. The extended time ensures the system reaches a true thermodynamic equilibrium.
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Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least one hour. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to create a compact pellet of the excess solid.
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Causality: This step provides a clear separation of the saturated solution (supernatant) from the undissolved solid, preventing contamination during sampling.[6]
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Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, avoiding any disturbance of the solid pellet. Immediately filter the sample through a chemically compatible 0.22 µm syringe filter.
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Causality: Filtration removes any microscopic, undissolved particles that could falsely elevate the measured concentration. Filter validation (checking for drug adsorption) is a key part of a trustworthy protocol.
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Quantification: Prepare a series of dilutions of the filtrate and analyze them using a pre-validated analytical method (e.g., HPLC-UV). The concentration is determined by comparing the analytical response to a standard curve of known concentrations.
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Trustworthiness: A validated, stability-indicating analytical method ensures that the measured concentration is accurate, precise, and specific to the intact analyte.[8]
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Representative Data and Interpretation
While no published experimental data exists for this compound, the following table presents a set of hypothetical but theoretically consistent solubility values to illustrate the expected outcome.
| Solvent | Solvent Polarity (P') | Predicted Solubility Category | Representative Hypothetical Value (mg/mL @ 25°C) |
| Water | 10.2 | Very Low | < 0.1 |
| Methanol | 5.1 | Low | ~ 25 |
| Acetonitrile | 5.8 | Moderate | ~ 150 |
| Acetone | 5.1 | High | > 300 |
| Dichloromethane | 3.1 | Very High | > 500 (Miscible) |
| Toluene | 2.4 | Very High | > 500 (Miscible) |
| n-Hexane | 0.1 | High | > 200 |
Interpretation: The hypothetical data aligns perfectly with our theoretical framework. The solubility is extremely poor in the highly polar, hydrogen-bonding water. As the solvent polarity decreases, the solubility increases dramatically. The compound shows very high solubility or complete miscibility in solvents of intermediate to low polarity (Dichloromethane, Toluene), where the molecular interactions are dominated by favorable van der Waals forces between the compound's non-polar regions and the solvent.
Conclusion
The solubility of [4-(Butan-2-yl)phenyl]methanol is dominated by its large, non-polar character, stemming from its phenyl and sec-butyl groups. Its solubility is predicted to be exceptionally low in polar, aqueous media and high in non-polar organic solvents. This profile is characteristic of a BCS Class II or IV compound (low solubility), presenting significant challenges for oral drug delivery that must be addressed through formulation strategies such as lipid-based formulations, amorphous solid dispersions, or particle size reduction. The robust, self-validating shake-flask protocol detailed herein provides the necessary framework for obtaining the precise, reliable solubility data required to guide these critical drug development decisions.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13495572, [4-(butan-2-yl)phenyl]methanol. Available at: [Link]
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World Health Organization (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Working document QAS/17.699/Rev.2. Available at: [Link]
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meriSTEM (2020). Alcohols: solubility and solvent polarity | Organic molecules. YouTube. Available at: [Link]
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Domanska, U., & Marciniak, A. (2008). Solubility of Alcohols and Aromatic Compounds in Imidazolium-Based Ionic Liquids. Journal of Chemical & Engineering Data, 53(11), 2636–2641. Available at: [Link]
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Clever, H. L., et al. (1994). SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. IUPAC. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61302, 4-Phenyl-2-butanol. Available at: [Link]
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